molecular formula C16H16N4O3 B11183076 N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11183076
M. Wt: 312.32 g/mol
InChI Key: FTDNYLSOJUIRKU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common route starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide
  • N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-22-10-5-6-15(23-2)13(8-10)18-16(21)14-9-12(19-20-14)11-4-3-7-17-11/h3-9,17H,1-2H3,(H,18,21)(H,19,20)

InChI Key

FTDNYLSOJUIRKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CC=CN3

Origin of Product

United States

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